molecular formula C7H8ClN5 B8736653 2-chloro-N-ethyl-9H-Purin-6-amine

2-chloro-N-ethyl-9H-Purin-6-amine

Cat. No. B8736653
M. Wt: 197.62 g/mol
InChI Key: KOUDEUMDARQLLZ-UHFFFAOYSA-N
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Patent
US06589950B1

Procedure details

To a suspension of 2,6-dichloropurine (2 g, 10.6 mmol) in n-butanol (3 ml), is added ethylamine (2M in THF)(15 ml). The solution is stirred at 84° C. for 2.5 hours and then cooled to ambient and stirred for a further 2 hours. The resulting precipitate is isolated by filtration, washed with n-butanol, methanol and ethyl acetate. The solid is dried at 70° C., under vacuum, for 16 hours to give 6-ethylamino-2-chloropurine; ES+ (M+1)197.5,198.2; mp 237-239° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH2:12]([NH2:14])[CH3:13]>C(O)CCC>[CH2:12]([NH:14][C:4]1[N:3]=[C:2]([Cl:1])[N:10]=[C:9]2[C:5]=1[NH:6][CH:7]=[N:8]2)[CH3:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
84 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 84° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
stirred for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is isolated by filtration
WASH
Type
WASH
Details
washed with n-butanol, methanol and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid is dried at 70° C., under vacuum, for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)NC1=C2NC=NC2=NC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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